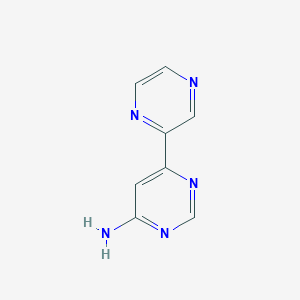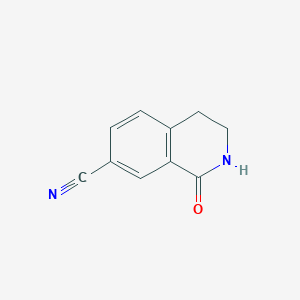
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
描述
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves modifications on the tetrahydroisoquinoline ring . The 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system has been identified as an optimum structure for both in vitro potency and in vivo efficacy . Furthermore, methoxy, ethoxy, and methoxycarbonyl groups were identified as preferable substituents on the terminal aromatic ring .科研应用
Anticancer Applications
THIQ derivatives have demonstrated remarkable anticancer properties, contributing significantly to anticancer drug discovery. Their role as anticancer antibiotics, with the FDA approval of trabectedin for soft tissue sarcomas, marks a significant milestone. These compounds have been synthesized for various therapeutic activities, showing considerable success, particularly in cancer and central nervous system (CNS) disorders (Singh & Shah, 2017). Additionally, their potential extends to infectious diseases like malaria, tuberculosis, and HIV, indicating their versatility as drug candidates.
Neuroprotective and Antidepressant Activities
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These findings suggest its potential for addressing neurodegenerative diseases and mood disorders. The compound's mechanisms include MAO inhibition and free radical scavenging properties, alongside antagonism to the glutamatergic system. The therapeutic effects of 1MeTIQ might be linked to the activation of monoaminergic systems in the brain, highlighting its considerable potential for treating CNS disorders (Antkiewicz‐Michaluk, Wąsik & Michaluk, 2018).
Antimicrobial and Antiviral Properties
THIQs and their derivatives have shown promising antimicrobial and antiviral properties, including activity against HSV. The exploration of 4-oxo-dihydroquinolines has revealed good oral bioavailability and plasma clearance, underscoring their potential as new anti-HSV drugs. These compounds inhibit both the DNA polymerase of HSV and virus replication in cells, offering a new approach to antiviral therapy (Zhang Yi-zh, 2006).
未来方向
性质
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWUVZONFUECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
CAS RN |
1352394-88-7 | |
| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

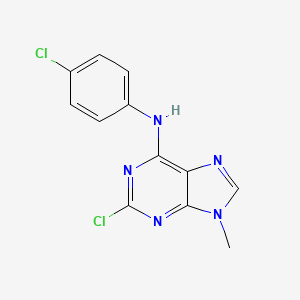
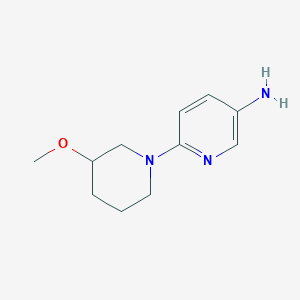
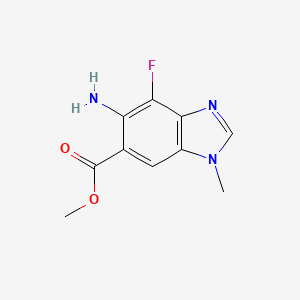
![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
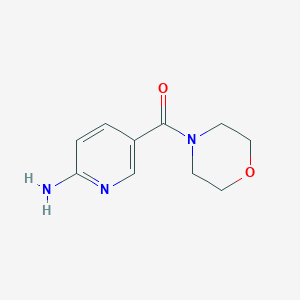
![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)
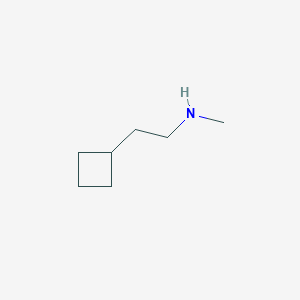
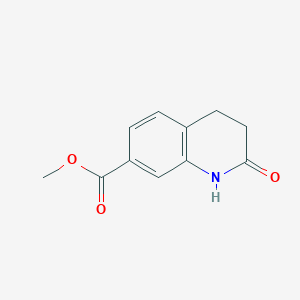
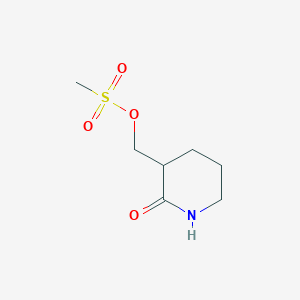
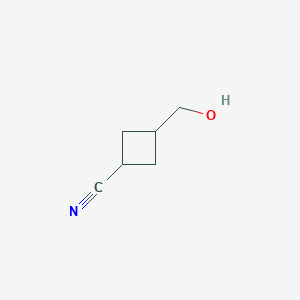
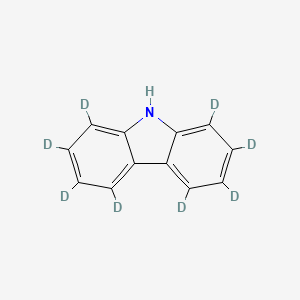
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)
